
carbamic acid;morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an unstable compound that decomposes into ammonia and carbon dioxide at temperatures above -23°C . Morpholine, on the other hand, is a heterocyclic amine with the chemical formula C₄H₉NO. It is commonly used as a solvent and corrosion inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate (NH₄⁺[NH₂CO₂]⁻) . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of carbamic acid morpholine involves the reaction of morpholine with carbon dioxide under controlled conditions. This reaction can be mediated by superbases such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of carbamates .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid morpholine undergoes various chemical reactions, including:
Oxidation: Carbamic acid can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert carbamic acid into amines.
Substitution: Substitution reactions involving carbamic acid can lead to the formation of carbamate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substituting agents: Alcohols and phenols for substitution reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and carbamate esters .
Wissenschaftliche Forschungsanwendungen
Carbamic acid morpholine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbamates and urea derivatives.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized as a corrosion inhibitor and solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of carbamic acid morpholine involves the formation of carbamate intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity. The molecular pathways involved include the formation of hydrogen bonds and covalent interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur atoms in place of oxygen.
Carbonic acid: Similar structure but with two hydroxyl groups.
Uniqueness
Carbamic acid morpholine is unique due to its ability to form stable carbamate intermediates, which are useful in various chemical and biological applications. Its combination of carbamic acid and morpholine provides distinct properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
14905-85-2 |
|---|---|
Molekularformel |
C5H12N2O3 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
carbamic acid;morpholine |
InChI |
InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4) |
InChI-Schlüssel |
ININOGTZHQOEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



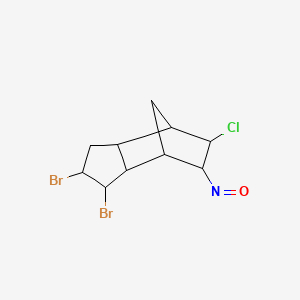
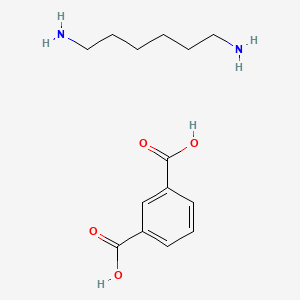
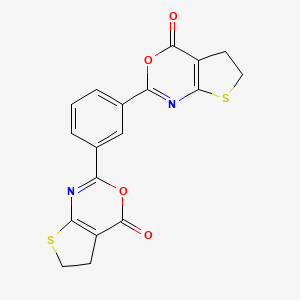
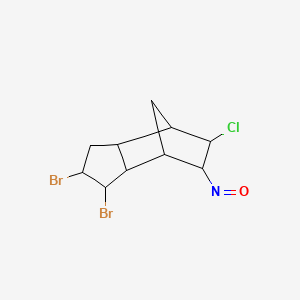
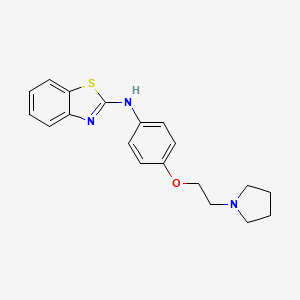

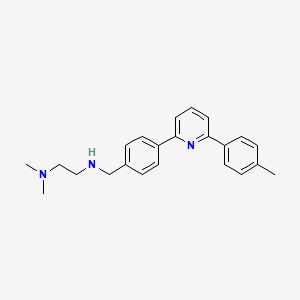
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
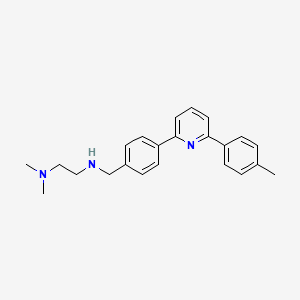

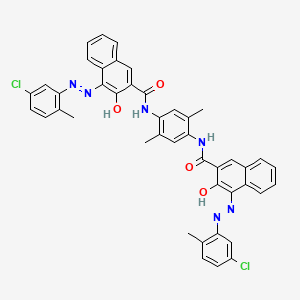

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
